molecular formula C20H20N4O4S2 B2569862 2,3-dimethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391869-09-3

2,3-dimethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2569862
CAS RN: 391869-09-3
M. Wt: 444.52
InChI Key: UZJUHTJLCDUPHH-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H20N4O4S2 and its molecular weight is 444.52. The purity is usually 95%.
BenchChem offers high-quality 2,3-dimethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-dimethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research on related chemical entities demonstrates innovative synthetic routes and characterizations of novel compounds. For example, the study by Abu‐Hashem et al. (2020) discusses the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showing potential anti-inflammatory and analgesic activities. This research highlights the versatility of similar compounds in generating new therapeutic agents through chemical synthesis (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Anticancer Activity

Several studies explore the antimicrobial and anticancer potential of compounds structurally related to 2,3-dimethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide. For instance, Spoorthy et al. (2021) synthesized and evaluated ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates for their antimicrobial activity, showcasing the therapeutic potential of these derivatives (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Enzyme Inhibition

Research on related compounds also delves into their role as enzyme inhibitors. The study by Navarrete-Vázquez et al. (2012) illustrates the synthesis and in vitro screening of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as protein-tyrosine phosphatase 1B inhibitors, indicating their potential in managing diseases related to enzyme dysregulation (Navarrete-Vázquez, Ramírez-Martínez, Estrada-Soto, Nava-Zuazo, Paoli, Camici, Escalante-García, Medina-Franco, López-Vallejo, & Ortiz-Andrade, 2012).

Corrosion Inhibition

Additionally, the chemical entities have been studied for their corrosion inhibition properties, as demonstrated by Hu et al. (2016), who investigated benzothiazole derivatives as corrosion inhibitors for carbon steel, revealing the multifaceted applications of these compounds beyond the biomedical field (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

properties

IUPAC Name

2,3-dimethoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S2/c1-12-6-4-7-13(10-12)21-16(25)11-29-20-24-23-19(30-20)22-18(26)14-8-5-9-15(27-2)17(14)28-3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJUHTJLCDUPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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